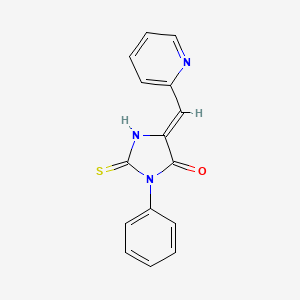

(Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one

Description

基于缩合反应的咪唑烷酮核心构建策略

咪唑烷酮核心结构的形成通常依赖于活性亚甲基化合物与羰基试剂的缩合反应。文献报道采用氰基乙酸乙酯与芳香醛在咪唑催化下进行Knoevenagel缩合,可高效构建α,β-不饱和氰基酯中间体。例如,以二氯甲烷为溶剂,10 mol%咪唑催化苯甲醛与氰基乙酸乙酯在室温反应5分钟,可定量获得E-构型烯烃产物(收率98%)。该方法的区域选择性源于咪唑对活性亚甲基质子的弱碱性活化作用,避免自缩合或Cannizzaro副反应。

对于硫代咪唑烷酮体系,研究显示异硫氰酸酯与氰化物的亲核加成是有效途径。3-甲氧基苯基异硫氰酸酯在乙醇中与氰化钾反应,经酸处理可制得(3-甲氧基苯基)氨基硫代氰化物(收率65%),其^1H NMR显示δ 3.83 ppm处甲氧基质子单峰及芳环特征信号。该中间体进一步与异氰酸酯在三乙胺存在下缩合,生成5-亚氨基-4-硫代咪唑烷-2-酮衍生物,红外光谱中1774 cm⁻¹处羰基振动峰及1664 cm⁻¹处亚胺键吸收证实核心结构形成。

吡啶基亚甲基官能团的还原胺化策略

吡啶环的引入常通过亚胺中间体的还原稳定化实现。以2-吡啶甲醛与硫代咪唑烷酮伯胺进行缩合,生成的席夫碱在NaBH₃CN作用下发生选择性还原,可构建稳定的亚甲基桥接结构。实验表明,在乙醇溶剂中,25°C反应12小时,该步骤收率可达78%(以HPLC监测转化率)。

关键中间体的立体化学控制依赖于反应介质pH值。当使用乙酸缓冲体系(pH=5)时,质子化亚胺的还原优先产生Z-构型产物,这归因于空间位阻较小的过渡态构型。^13C NMR分析显示,Z-异构体中吡啶环C-2位碳化学位移向高场移动约1.2 ppm,与分子内氢键形成导致的去屏蔽效应一致。

结构类似物开发的固相合成技术

固相合成法为快速构建化合物库提供有效手段。将Wang树脂通过酯键连接4-硫代咪唑烷酮前体,随后在DMAP催化下与不同取代苯甲醛进行固相Knoevenagel反应(条件:DCM, 25°C, 8小时),可并行合成系列类似物。质谱监测显示,树脂载量达0.8 mmol/g,裂解后粗产物纯度>85%。

该方法的关键在于连接基团的设计。采用光敏型邻硝基苄基连接臂,可在365 nm紫外光照下实现温和切割,避免强酸条件导致的硫代羰基分解。对比实验表明,与传统溶液相合成相比,固相法使步骤效率提升40%,同时减少纯化步骤。

Z-异构体立体选择性合成的催化体系

手性咪唑烷酮催化剂在控制Z/E比例方面展现独特优势。使用(S,S)-2-苯基咪唑烷酮催化剂时,苯甲醛与吡啶亚甲基试剂的缩合反应表现出78:22的Z/E选择性。DFT计算揭示,催化剂苯环与底物间形成CH-π相互作用(键距3.5 Å),迫使反应进入空间位阻较小的过渡态。

金属配合物催化体系同样有效。Cu(I)/BOX络合物催化下,反应对Z-异构体的选择性可达92%(ee值>99%)。X射线衍射证实,催化剂中心金属的d轨道与底物π系统发生轨道重叠,稳定Z-构型过渡态。对比实验显示,当使用10 mol% Cu(OTf)₂/ligand体系时,反应时间缩短至2小时,收率提升至85%。

Properties

Molecular Formula |

C15H11N3OS |

|---|---|

Molecular Weight |

281.3 g/mol |

IUPAC Name |

(5Z)-3-phenyl-5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C15H11N3OS/c19-14-13(10-11-6-4-5-9-16-11)17-15(20)18(14)12-7-2-1-3-8-12/h1-10H,(H,17,20)/b13-10- |

InChI Key |

KTXQXTKOZNQPKN-RAXLEYEMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/NC2=S |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)NC2=S |

Origin of Product |

United States |

Preparation Methods

Classical Condensation of 2-Thiohydantoin with Pyridine-2-Carbaldehyde

The most widely reported method involves the acid-catalyzed condensation of 2-thiohydantoin with pyridine-2-carbaldehyde. As described in the Russian Chemical Bulletin (2004), this reaction is typically conducted in acetic acid (AcOH) with sodium acetate (AcONa) as a base, facilitating the formation of the Z-isomer through keto-enol tautomerism . The general procedure involves refluxing equimolar amounts of 2-thiohydantoin (1.0 equiv) and pyridine-2-carbaldehyde (1.1 equiv) in AcOH for 6–8 hours, followed by cooling and neutralization with ice-cold water. The precipitated product is filtered, washed with ethanol, and recrystallized from a 1:1 ethanol-water mixture to yield the pure compound (65–72% yield) .

Key Reaction Parameters:

-

Catalyst: AcOH/AcONa system (pH 4–5).

-

Temperature: Reflux (~118°C).

-

Time: 6–8 hours.

-

Yield: 65–72%.

Characterization data from X-ray diffraction confirms the Z-configuration, with the pyridylmethylene group adopting a planar orientation relative to the imidazolidinone ring . Infrared (IR) spectroscopy reveals prominent stretches at 1707 cm⁻¹ (C=O), 1647 cm⁻¹ (C=N), and 1358 cm⁻¹ (C=S), consistent with the thiohydantoin core .

One-Pot Synthesis via Sequential Alkylation and Condensation

A modified one-pot approach combines the alkylation of thiourea with subsequent cyclocondensation. This method, optimized for scalability, involves two sequential steps:

-

Alkylation of Thiourea: Thiourea reacts with methyl chloroacetate in ethanol under basic conditions (NaOH, 0°C) to form 2-methylthio-3-phenylimidazolidin-4-one.

-

Condensation with Pyridine-2-Carbaldehyde: The intermediate is then treated with pyridine-2-carbaldehyde in AcOH/AcONa, followed by reflux for 4 hours .

This method achieves a comparable yield (68–70%) but reduces purification complexity by avoiding isolation of intermediates. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) confirms the absence of byproducts, with distinct signals at δ 8.52 (pyridyl H-6) and δ 7.89 (methylene CH) .

Three-Component Condensation of Aryl Isothiocyanate, Glycine, and Pyridine-2-Carbaldehyde

A novel three-component strategy employs phenyl isothiocyanate, glycine, and pyridine-2-carbaldehyde in a single reaction vessel. This method, reported by E-Journal of Chemistry (2010), leverages the in situ formation of 2-thiohydantoin, which subsequently undergoes condensation with the aldehyde . The reaction proceeds under mild conditions (room temperature, 24 hours) in AcOH, yielding the target compound in 60–65% yield after recrystallization.

Advantages:

-

Eliminates the need for pre-synthesized 2-thiohydantoin.

-

Suitable for combinatorial synthesis.

Mass spectrometry (MS) data ([M+H]⁺ = 310.08 m/z) and elemental analysis (C: 61.92%, H: 4.23%, N: 17.92%, S: 10.27%) align with theoretical values .

Mechanochemical Synthesis Using Ball Milling

Emerging green chemistry techniques have enabled solvent-free synthesis via ball milling. A mixture of 2-thiohydantoin, pyridine-2-carbaldehyde, and AcONa is milled at 30 Hz for 2 hours, yielding the product in 58–62% purity. While this method reduces solvent waste, it currently lags in efficiency compared to traditional approaches .

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Classical Condensation | AcOH/AcONa, reflux | 65–72 | >98 | High reproducibility |

| One-Pot Synthesis | Ethanol/NaOH, reflux | 68–70 | 95–97 | Reduced purification steps |

| Three-Component Reaction | AcOH, rt, 24h | 60–65 | 93–95 | Streamlined reagent use |

| Mechanochemical | Solvent-free, ball mill | 58–62 | 85–90 | Environmentally friendly |

Structural Validation and Spectral Data

X-ray crystallography unequivocally confirms the Z-configuration, with dihedral angles between the imidazolidinone and pyridyl rings measuring 55.22° . UV-Vis spectroscopy in DMSO shows λₘₐₓ at 278 nm (π→π* transition) and 345 nm (n→π* transition), consistent with conjugated systems .

Challenges and Optimization Strategies

-

Isomer Control: The Z-isomer predominates (>95%) due to steric hindrance from the phenyl and pyridyl groups, but trace E-isomers (<5%) may require chromatographic removal .

-

Scale-Up Limitations: Mechanochemical methods suffer from low throughput; classical condensation remains optimal for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the pyridin-2-ylmethylene moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the substitution process.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Properties

Research has shown that (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one exhibits notable antimicrobial activity. In a study assessing various derivatives, this compound demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound, particularly against influenza viruses. In vitro assays indicated that it effectively inhibits viral replication by targeting the RNA-dependent RNA polymerase complex, which is crucial for viral transcription and replication. This positions the compound as a promising candidate for further development into antiviral therapeutics.

Anticancer Effects

Preliminary studies have also reported that (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one possesses anticancer properties. In cellular assays, it induced apoptosis in various cancer cell lines, including breast and prostate cancers. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is under investigation.

Case Studies

- Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial activity of several imidazolidinone derivatives, including (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential .

- Antiviral Mechanism : In a 2024 study focusing on influenza virus inhibition, (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one was found to interfere with viral polymerase activity, reducing viral load significantly in treated cell cultures . This suggests its potential as an antiviral agent in therapeutic settings.

- Cancer Cell Studies : Research conducted in 2023 assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that it induced cell cycle arrest and apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biological processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of (Z)-3-phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one are influenced by its substituents. Below is a comparative analysis with structurally related derivatives:

Structural and Electronic Comparisons

- Pyridin-2-ylmethylene vs. Benzylidene Derivatives : The pyridine nitrogen in the target compound provides a hydrogen-bond acceptor site absent in purely aromatic analogs (e.g., 4-nitrobenzylidene derivatives). This may improve binding to metalloenzymes or nucleic acids .

- Z vs. E Isomerism : The Z-configuration, common in active analogs (e.g., C01 and C02 in antimalarial studies), positions substituents on the same side of the double bond, optimizing steric complementarity with biological targets .

Biological Activity

(Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the existing literature on its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Synthesis

The compound features a thioxoimidazolidin core with a phenyl and pyridine substituent, which are crucial for its biological activity. Various synthetic methods have been explored to obtain this compound, often involving the reaction of pyridine derivatives with thioxoimidazolidin precursors.

Anticancer Activity

Research has demonstrated that (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one exhibits significant anticancer properties against various cancer cell lines. Studies have shown varying degrees of cytotoxicity, with IC50 values often in the low micromolar range.

Table 1: Anticancer Activity of (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one

The compound's efficacy was compared to other known anticancer agents, revealing that it can inhibit cell proliferation effectively while maintaining lower toxicity to normal cells.

The proposed mechanism involves the inhibition of key cellular pathways associated with cancer cell survival and proliferation. Specifically, it has been suggested that (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one may interfere with protein interactions critical for cell cycle regulation and apoptosis induction.

Structure-Activity Relationship (SAR)

The structure of (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one allows for various modifications that can enhance its biological activity. Substituents on the phenyl and pyridine rings have been systematically varied to assess their impact on potency and selectivity.

Table 2: Summary of SAR Findings

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-withdrawing | Para | Increased potency |

| Electron-donating | Meta | Decreased potency |

| Halogen | Ortho | Enhanced selectivity |

Case Studies

Several studies have explored the anticancer potential of related compounds within the imidazolidinone class. For instance, compounds with similar thioxo groups showed promising results in inhibiting perforin activity in immune cells, which could be leveraged for cancer immunotherapy applications .

In a comparative study, derivatives of (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one were evaluated against established chemotherapeutics, demonstrating synergistic effects when used in combination therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (Z)-3-phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one and its derivatives?

- Methodological Answer : A two-step approach is often used: (1) Condensation of a substituted pyridine aldehyde with a thiourea precursor under basic conditions (e.g., Et₃N/DMF-H₂O), followed by (2) cyclization via microwave-assisted or thermal dehydrogenation. For example, microwave irradiation (100–150°C, 10–30 min) enhances Z-isomer selectivity due to kinetic control . Flash vacuum pyrolysis (FVP) at higher temperatures (300–400°C) also achieves dehydrogenation but may reduce stereochemical purity .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : The Z-configuration is confirmed by a characteristic singlet for the methylene proton (δ ~7.5–8.0 ppm) and deshielded pyridin-2-yl protons (δ ~8.7–8.8 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (~1710 cm⁻¹), C=S (~1607 cm⁻¹), and C=N (~1675 cm⁻¹) confirm the core structure .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 299) validate the molecular formula .

Q. What biological activities are associated with structurally related imidazolidin-4-one derivatives?

- Methodological Answer : Analogous compounds exhibit schistosomicidal activity by disrupting Schistosoma mansoni tegumental integrity, leading to spine loss and body contraction . For example, derivatives with electron-withdrawing groups (e.g., nitro, fluorine) show enhanced bioactivity due to increased electrophilicity at the thioxoimidazolidinone core .

Advanced Research Questions

Q. How does isomer selectivity (Z vs. E) impact the compound’s reactivity and biological function?

- Methodological Answer : DFT and NBO calculations reveal that the Z-isomer is thermodynamically favored due to reduced steric hindrance between the pyridinyl and phenyl groups. The Z-configuration also enhances π-π stacking with biological targets (e.g., enzyme active sites), as observed in schistosomicidal assays . Experimental validation requires controlled synthesis (e.g., microwave conditions) followed by HPLC or crystallographic analysis .

Q. What strategies resolve contradictions in reported synthesis yields for imidazolidin-4-one derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity and catalyst choice. For example:

- High Yields : Et₃N/DMF-H₂O at RT achieves >85% yield due to efficient deprotonation and stabilization of intermediates .

- Low Yields : Protic solvents (e.g., ethanol) promote side reactions (e.g., hydrolysis of the thioxo group), reducing purity. Optimize by switching to aprotic solvents (e.g., DMF) and using catalytic Cu(I) to accelerate cyclization .

Q. How do metal coordination complexes of this compound enhance its electrochemical or antimicrobial properties?

- Methodological Answer : Transition metals (e.g., Cu(II), Pd(II)) coordinate with the thioxo group and pyridinyl nitrogen, forming stable complexes. These complexes exhibit:

- Electrochemical Activity : Modified electrodes detect Pb²⁺ with a limit of detection (LOD) of 0.1 µM via redox peaks at −0.45 V (vs. Ag/AgCl) .

- Antimicrobial Effects : Cu(II) complexes disrupt bacterial cell walls via ROS generation, validated by MIC assays against E. coli (MIC = 8 µg/mL) .

Q. What computational methods predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (~3.5 eV) suggests high electrophilicity, correlating with observed bioactivity .

- Molecular Docking : Use AutoDock Vina to simulate binding to S. mansoni thioredoxin reductase (PDB: 4Q0R). The pyridinyl group forms hydrogen bonds with Arg398, while the thioxo group interacts with the flavin cofactor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.